An In-depth Technical Guide to Imidazole-4-methyl Methanethiosulfonate Hydrochloride: Mechanism of Action and Applications in Protein Chemistry
An In-depth Technical Guide to Imidazole-4-methyl Methanethiosulfonate Hydrochloride: Mechanism of Action and Applications in Protein Chemistry
Abstract
This technical guide provides a comprehensive overview of imidazole-4-methyl methanethiosulfonate hydrochloride, a specialized sulfhydryl-reactive reagent. We will delve into its core mechanism of action, focusing on the principles of cysteine modification that underpin its utility. This guide will explore the unique chemical properties conferred by the imidazole-4-methyl moiety, particularly its near-neutral pKa and the implications for its charge state at physiological pH. While direct, published applications of this specific reagent are not extensively documented, we will, based on its chemical characteristics and the well-established framework of methanethiosulfonate (MTS) chemistry, outline its potential applications in protein structure and function analysis, particularly within the Substituted Cysteine Accessibility Method (SCAM). This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this and similar reagents in their work.
Introduction to Methanethiosulfonate (MTS) Reagents
Methanethiosulfonate (MTS) reagents are a versatile class of compounds that have become indispensable tools in the study of protein biochemistry.[1] Their primary utility lies in their high specificity and rapid reactivity towards the sulfhydryl (thiol) group of cysteine residues.[1] This targeted modification allows for the introduction of various chemical groups onto a protein of interest, enabling the investigation of protein structure, function, and dynamics.[1]
The core of MTS chemistry is the methanethiosulfonate group (-S-SO₂-CH₃), which readily undergoes a nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. This reaction, known as alkanethiolation, results in the formation of a stable disulfide bond between the cysteine and the functional group of the MTS reagent.[1] This process is highly efficient and can be conducted under mild, physiologically relevant conditions.[2] A key advantage of this chemistry is its reversibility; the formed disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT), allowing for controlled experimentation.[2]
MTS reagents are the cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique that combines site-directed mutagenesis with chemical labeling.[1][3] In SCAM, a cysteine residue is introduced at a specific position in a protein of interest. The accessibility of this engineered cysteine to various MTS reagents in the surrounding solvent provides invaluable information about the local environment, including its exposure to the aqueous phase and its position within a protein structure, such as the pore of an ion channel.[3][4][5]
Imidazole-4-methyl Methanethiosulfonate Hydrochloride: A Profile
Imidazole-4-methyl methanethiosulfonate hydrochloride is a specific derivative within the broader class of MTS reagents. Its structure consists of the reactive methanethiosulfonate group linked to a 4-methylimidazole moiety. The hydrochloride salt form enhances its solubility and stability as a solid.
| Property | Value | Source |
| Chemical Name | 4-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride | [6] |
| Molecular Formula | C₅H₉ClN₂O₂S₂ | [3] |
| Molecular Weight | 228.72 g/mol | [3] |
| CAS Number | 1184970-27-1 | [3] |
The defining feature of this reagent is the imidazole-4-methyl "head group." Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[7] This moiety is prevalent in biological systems, most notably in the side chain of the amino acid histidine.
The Critical Role of pKa
A crucial property of the imidazole ring in this context is its pKa. The pKa of 4-methylimidazole is approximately 7.5.[2][8] This is highly significant because it is very close to physiological pH (typically around 7.4).
According to the Henderson-Hasselbalch equation, when the pH of the environment is equal to the pKa of a functional group, the group will exist as a 50:50 mixture of its protonated and deprotonated forms. Therefore, at physiological pH, the imidazole ring of imidazole-4-methyl methanethiosulfonate hydrochloride will be in equilibrium between its neutral form and its protonated, positively charged form.[2][8]
This dual nature—being partially charged and partially neutral—is a key characteristic that distinguishes it from other commonly used MTS reagents that are permanently charged (like MTSET⁺) or permanently neutral. This property has profound implications for its potential applications, particularly in studying environments with specific electrostatic properties or where a subtle change in charge is desired.
Mechanism of Action: Cysteine Modification
The fundamental mechanism of action of imidazole-4-methyl methanethiosulfonate hydrochloride follows the established reactivity of all MTS reagents. The process is a bimolecular nucleophilic substitution (Sₙ2) reaction.
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Deprotonation of Cysteine: The reaction is initiated by the deprotonation of the cysteine's sulfhydryl group (-SH) to its more nucleophilic thiolate form (-S⁻). The pKa of a typical cysteine sulfhydryl group in a protein is around 8.5, but this can be significantly influenced by the local microenvironment. The reaction rate is therefore pH-dependent, generally increasing with higher pH.
-
Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of the methanethiosulfonate group.
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Disulfide Bond Formation and Leaving Group Departure: This attack leads to the formation of a new disulfide bond between the cysteine residue and the imidazole-4-methyl group. The methanesulfinate ion (CH₃SO₂⁻) is displaced as a leaving group.
The overall reaction can be summarized as:
Protein-Cys-S⁻ + CH₃-SO₂-S-CH₂-Imidazole-4-methyl → Protein-Cys-S-S-CH₂-Imidazole-4-methyl + CH₃-SO₂⁻
Potential Applications in Research
While specific published studies utilizing imidazole-4-methyl methanethiosulfonate hydrochloride are sparse, its chemical properties allow us to infer its potential applications, primarily within the framework of SCAM.
Probing Channel and Transporter Pore Architecture
A primary application of MTS reagents is to map the lining of ion channel and transporter pores.[4][5] By systematically replacing residues along a transmembrane segment with cysteine and then testing their accessibility to MTS reagents, researchers can deduce which residues are exposed to the aqueous pore.
The unique pKa of the imidazole-4-methyl group makes this reagent particularly interesting for such studies. Since it exists in both a neutral and a positively charged state at physiological pH, its ability to permeate into and react within a channel pore could be sensitive to the electrostatic potential of the pore. For instance, it might be repelled from highly positive regions while being attracted to negative ones. This could provide more nuanced information than a permanently charged reagent.
Investigating Protein Conformation and Gating
The accessibility of an engineered cysteine can change depending on the conformational state of the protein. For example, a residue might be exposed in the "open" state of an ion channel but buried in the "closed" state. By applying imidazole-4-methyl methanethiosulfonate hydrochloride under conditions that favor different conformational states, it is possible to map the structural rearrangements that occur during protein function, such as channel gating.[9]
Characterizing the Electrostatic Environment
The reactivity of this reagent could be modulated by the local electrostatic environment. In a region of high positive charge, the protonated form of the imidazole would be disfavored, potentially altering the reaction rate. Conversely, a negatively charged environment might stabilize the protonated form. By comparing the reaction rate of this reagent with that of a permanently neutral or permanently charged MTS reagent, one could gain insights into the local electrostatic potential at a specific site within a protein.
Hypothetical Experimental Protocol: SCAM in an Ion Channel
The following is a generalized, hypothetical protocol for using imidazole-4-methyl methanethiosulfonate hydrochloride in a SCAM experiment on a voltage-gated ion channel expressed in Xenopus oocytes.
Objective: To determine the accessibility of an engineered cysteine residue in a putative pore-lining segment of an ion channel.
Materials:
-
Xenopus oocytes expressing the cysteine-mutant ion channel of interest.
-
Two-electrode voltage clamp (TEVC) setup.
-
Recording solution (e.g., ND96 buffer).
-
Imidazole-4-methyl methanethiosulfonate hydrochloride.
-
Stock solution solvent (e.g., water or DMSO).
-
Dithiothreitol (DTT) for reversal.
Methodology:
-
Preparation of Reagent Stock: Prepare a concentrated stock solution (e.g., 100 mM) of imidazole-4-methyl methanethiosulfonate hydrochloride in an appropriate solvent. MTS reagents can be unstable in aqueous solutions, so it is recommended to prepare fresh solutions daily and keep them on ice.[2]
-
Oocyte Preparation: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution.
-
Baseline Current Measurement: Impale the oocyte with two electrodes and clamp the membrane potential. Apply a voltage protocol to elicit ionic currents through the channel. Record the baseline current amplitude.
-
Application of the MTS Reagent: Perfuse the oocyte with the recording solution containing the desired final concentration of imidazole-4-methyl methanethiosulfonate hydrochloride (e.g., 1-10 mM). The optimal concentration and application time will need to be determined empirically.
-
Monitoring the Effect: Continuously apply the voltage protocol and monitor the channel current. A change in current amplitude (either potentiation or inhibition) indicates that the reagent is accessing and reacting with the engineered cysteine residue.
-
Washout: After a stable effect is observed or after a predetermined time, wash out the reagent by perfusing with the recording solution. The covalent modification should result in a persistent change in current.
-
Reversal (Optional): To confirm that the effect is due to a disulfide bond formation, apply a reducing agent like DTT (e.g., 10-20 mM) and monitor for the reversal of the current to the baseline level.
Data Analysis:
The rate of current modification can be quantified by fitting the change in current amplitude over time to an exponential function. This rate provides a relative measure of the accessibility of the cysteine residue. By comparing the modification rates for a series of cysteine mutants along a protein segment, a picture of their relative solvent accessibility can be constructed.
Considerations and Limitations
-
Stability: Like other MTS reagents, imidazole-4-methyl methanethiosulfonate hydrochloride is susceptible to hydrolysis in aqueous solutions.[2] Therefore, fresh solutions should be prepared for each experiment.
-
Specificity: While highly specific for cysteines, at very high concentrations or with prolonged incubation times, MTS reagents may react with other nucleophilic residues. Proper controls, such as using a cysteine-less version of the protein, are essential.
-
Charge State Complexity: The dual charge state of the imidazole-4-methyl group at physiological pH can be both an advantage and a complication. The interpretation of results may require careful consideration of the local pH and electrostatic environment.
-
Absence of Published Data: As of the writing of this guide, there is a lack of specific, peer-reviewed studies detailing the use of this particular reagent. Therefore, its behavior in complex biological systems is not as well-characterized as that of more common MTS reagents like MTSEA and MTSET. Researchers should proceed with thorough validation and control experiments.
Conclusion
Imidazole-4-methyl methanethiosulfonate hydrochloride is a potentially valuable tool for protein chemists. Its mechanism of action is rooted in the well-understood and specific reaction of the methanethiosulfonate group with cysteine residues. The unique feature of this reagent is its imidazole-4-methyl head group, which has a pKa near physiological pH, allowing it to exist in both neutral and positively charged states. This property opens up possibilities for probing protein microenvironments in ways that are not possible with permanently charged or neutral reagents. While further empirical studies are needed to fully characterize its applications, the principles outlined in this guide provide a solid foundation for its rational use in investigating protein structure and function.
References
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Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]
- Tomi, S., & Tsuboi, Y. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2998.
- Forster, I. C., Hernando, N., Biber, J., & Murer, H. (2001). Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type IIa Na+/Pi Cotransporter. The Journal of general physiology, 117(5), 447-60.
- de Oliveira, C. H., de Souza, A. C., & da Silva, A. D. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(11), 1378.
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PubChem. (n.d.). 4-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
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